3-Cyclopentyl-7-iodo-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Synthetic Chemistry Halogen-Metal Exchange Cross-Coupling

This compound is a strategic procurement choice for medicinal chemistry teams exploring structure-activity relationships (SAR) around the 7-position of the [1,2,3]triazolo[4,5-d]pyrimidine scaffold. The 7-iodo group provides a critical handle for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, enabling rapid library synthesis. Its low CYP inhibition profile (CYP3A4/CYP2D6 IC50 > 50 µM) makes it an excellent penultimate intermediate for generating in vivo chemical probes targeting GCN2 kinase, USP28, or FGFR3 with minimal pharmacokinetic confounding.

Molecular Formula C9H10IN5
Molecular Weight 315.11 g/mol
CAS No. 17050-81-6
Cat. No. B12921870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopentyl-7-iodo-3H-[1,2,3]triazolo[4,5-d]pyrimidine
CAS17050-81-6
Molecular FormulaC9H10IN5
Molecular Weight315.11 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C3=C(C(=NC=N3)I)N=N2
InChIInChI=1S/C9H10IN5/c10-8-7-9(12-5-11-8)15(14-13-7)6-3-1-2-4-6/h5-6H,1-4H2
InChIKeyQEULEYZNAVBRFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopentyl-7-iodo-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 17050-81-6): Technical Baseline for Procurement and Chemical Selection


3-Cyclopentyl-7-iodo-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 17050-81-6) is a heterocyclic compound featuring a triazole ring fused to a pyrimidine core . The scaffold is characterized by the presence of a cyclopentyl substituent at the 3-position and an iodine atom at the 7-position. Compounds based on the [1,2,3]triazolo[4,5-d]pyrimidine core are recognized as a privileged scaffold in medicinal chemistry, having been explored as inhibitors for a variety of targets, including GCN2 kinase, USP28, and FGFR3 [1][2][3].

Why Generic Substitution of 3-Cyclopentyl-7-iodo-3H-[1,2,3]triazolo[4,5-d]pyrimidine is Problematic: Chemical Reactivity and Scaffold Specificity


Generic substitution within the [1,2,3]triazolo[4,5-d]pyrimidine class is not feasible due to the significant impact of substituents on both chemical reactivity and biological function. The 7-iodo group on 3-Cyclopentyl-7-iodo-3H-[1,2,3]triazolo[4,5-d]pyrimidine provides a critical and specific handle for synthetic elaboration, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions [1]. Replacing this with a less reactive halogen (e.g., Cl) or a hydrogen atom would drastically alter its utility as a synthetic intermediate. Furthermore, the 3-cyclopentyl group confers specific lipophilic properties that influence target binding and solubility. Studies on related scaffolds demonstrate that subtle changes in the 3-position substituent can profoundly affect activity and selectivity profiles [2][3].

3-Cyclopentyl-7-iodo-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 17050-81-6): Specific Quantitative Evidence for Selection


Chemical Reactivity: The 7-Iodo Substituent as a Privileged Handle for Synthesis

The presence of the 7-iodo group is a key differentiator from 7-H or 7-Cl analogs, providing superior reactivity for C-C and C-N bond-forming reactions. This is supported by a foundational study on the halogen-metal exchange of 7-halo-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidines, which demonstrated that the iodo compound undergoes efficient lithium-halogen exchange, whereas the chloro analog is less reactive [1]. This reactivity is crucial for creating diverse libraries of compounds for structure-activity relationship (SAR) studies or for generating more complex target molecules [2].

Synthetic Chemistry Halogen-Metal Exchange Cross-Coupling

CYP Enzyme Inhibition Profile: A Low Risk of Drug-Drug Interactions

In vitro profiling against key human cytochrome P450 (CYP) enzymes indicates that this specific compound has a very low potential to cause drug-drug interactions. Data from BindingDB shows IC50 values for CYP3A4 inhibition at 50,000 nM and 85,000 nM, and for CYP2D6 inhibition at 185,000 nM [1]. This is a significant differentiator from many other heterocyclic inhibitors, which often show potent CYP inhibition at sub-micromolar concentrations.

ADME-Tox Cytochrome P450 Drug-Drug Interaction

Recommended Application Scenarios for 3-Cyclopentyl-7-iodo-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 17050-81-6) Based on Evidence


Synthetic Intermediate for Library Production and Lead Optimization

Given the established reactivity of the 7-iodo group [1], this compound is ideally suited as a penultimate intermediate for the synthesis of diverse 7-substituted [1,2,3]triazolo[4,5-d]pyrimidine libraries. It can be used in nucleophilic aromatic substitution reactions or metal-catalyzed cross-couplings to introduce a wide variety of amines, alcohols, and carbon-based groups. This makes it a strategic procurement choice for medicinal chemistry groups aiming to explore SAR around the 7-position of the scaffold [2].

A Low-Liability Chemical Probe for In Vivo Target Validation

The low potential for CYP-mediated drug-drug interactions, as shown by the weak CYP3A4 and CYP2D6 inhibition (IC50 > 50 µM) [1], positions this compound as a valuable chemical probe for in vivo studies. Researchers can use this compound to study the biological effects of modulating the triazolopyrimidine scaffold's target with a reduced risk of confounding off-target pharmacokinetic effects. This is a key advantage for procuring this compound for target validation or efficacy studies in animal models.

Scaffold for Developing Selective Kinase or Deubiquitinase Inhibitors

The [1,2,3]triazolo[4,5-d]pyrimidine core is a known privileged scaffold for inhibiting targets like GCN2 kinase and USP28 [1][2]. 3-Cyclopentyl-7-iodo-3H-[1,2,3]triazolo[4,5-d]pyrimidine provides a starting point with a specific substitution pattern (cyclopentyl, iodo) that can be further elaborated to optimize potency and selectivity. Procurement of this specific intermediate allows researchers to build upon a scaffold with validated activity against these therapeutically relevant targets.

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